(S)-3-Amino-3-(4-isopropylphenyl)propanoic acid
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Overview
Description
(S)-3-Amino-3-(4-isopropylphenyl)propanoic acid is an organic compound with a chiral center, making it optically active. This compound is part of the amino acid family and features an amino group, a carboxyl group, and a phenyl ring substituted with an isopropyl group. Its unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(4-isopropylphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 4-isopropylbenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding aminonitrile.
Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as:
Enzymatic Resolution: Using enzymes to selectively produce the (S)-enantiomer from a racemic mixture.
Chiral Catalysis: Employing chiral catalysts to achieve high enantioselectivity during the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-3-(4-isopropylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration of the phenyl ring.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(S)-3-Amino-3-(4-isopropylphenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-Amino-3-(4-isopropylphenyl)propanoic acid involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes and receptors, influencing their activity.
Pathways Involved: It may participate in metabolic pathways related to amino acid metabolism and neurotransmitter synthesis.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Amino-3-phenylpropanoic acid: Lacks the isopropyl group on the phenyl ring.
(S)-3-Amino-3-(4-methylphenyl)propanoic acid: Has a methyl group instead of an isopropyl group.
Uniqueness
(S)-3-Amino-3-(4-isopropylphenyl)propanoic acid is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties, making it distinct in terms of reactivity and interaction with biological targets.
Properties
CAS No. |
1228561-25-8 |
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Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(3S)-3-amino-3-(4-propan-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-8(2)9-3-5-10(6-4-9)11(13)7-12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H,14,15)/t11-/m0/s1 |
InChI Key |
XRDCVKSGZNDEDT-NSHDSACASA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)[C@H](CC(=O)O)N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CC(=O)O)N |
Origin of Product |
United States |
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